molecular formula C15H22ClNS B14623541 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride CAS No. 58435-39-5

4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride

Cat. No.: B14623541
CAS No.: 58435-39-5
M. Wt: 283.9 g/mol
InChI Key: MHTBWLYRVOPOGY-UHFFFAOYSA-N
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Description

4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride: is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often catalyzed by ceric ammonium nitrate (CAN) at room temperature . Another method involves the condensation of 2-aminothiophenol with methyl 2-chloropropionate in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiazine derivatives.

Scientific Research Applications

4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antimicrobial activity make it a valuable compound for further research and development.

Properties

CAS No.

58435-39-5

Molecular Formula

C15H22ClNS

Molecular Weight

283.9 g/mol

IUPAC Name

2-methyl-4,4-dipropyl-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C15H21NS.ClH/c1-4-10-15(11-5-2)13-8-6-7-9-14(13)17-12(3)16-15;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

MHTBWLYRVOPOGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2SC(=N1)C)CCC.Cl

Origin of Product

United States

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